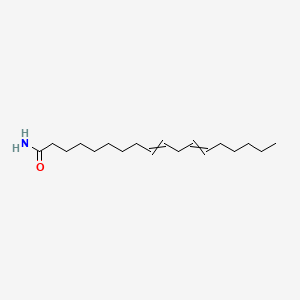

Octadeca-9,12-dienamide

Description

Properties

IUPAC Name |

octadeca-9,12-dienamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIHQZFZMWZOJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859849 | |

| Record name | Octadeca-9,12-dienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3072-13-7 | |

| Record name | 9,12-Octadecadienamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3072-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Octadeca-9,12-dienamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadeca-9,12-dienamide, an endogenous fatty acid amide, is emerging as a molecule of interest within the field of pharmacology. Its mechanism of action is primarily understood through its interaction with the endocannabinoid system, a crucial neuromodulatory network. This technical guide elucidates the core mechanism of action of this compound, focusing on its role as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). By inhibiting FAAH, this compound elevates the levels of endogenous cannabinoids, such as anandamide (B1667382), leading to the modulation of downstream signaling pathways. This guide provides a comprehensive overview of the available quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the involved signaling cascades and experimental workflows.

Introduction to this compound

This compound, also known as linoleamide, is a naturally occurring fatty acid amide derived from linoleic acid.[1] As an endogenous lipid, it is implicated in various physiological processes. While direct molecular targets of this compound are still under investigation, substantial evidence points towards its modulatory role in the endocannabinoid system. The primary mechanism identified to date is the inhibition of Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide.[2][3]

Core Mechanism of Action: FAAH Inhibition

The central tenet of this compound's activity lies in its ability to inhibit Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that terminates the signaling of N-acylethanolamines (NAEs), including the endogenous cannabinoid anandamide (AEA). By inhibiting FAAH, this compound prevents the breakdown of anandamide, leading to its accumulation and enhanced signaling at cannabinoid receptors (CB1 and CB2) and other downstream targets.[4][5] This indirect agonism of cannabinoid receptors is a key feature of its pharmacological profile.

Studies on structurally related N-benzyl-substituted macamides, including N-benzyloctadeca-9Z,12Z-dienamide, have demonstrated concentration-dependent and, in some cases, time-dependent irreversible inhibition of FAAH.[6][7] This suggests that this compound likely shares this inhibitory activity.

Quantitative Data on FAAH Inhibition by a Related Macamide

The following table summarizes the quantitative data on the FAAH inhibitory activity of N-benzyloctadeca-9Z,12Z-dienamide, a compound closely related to this compound. This data is derived from a study characterizing the inhibitory activity of four macamides on FAAH.[6]

| Compound | Concentration Range Tested (µM) | Inhibition Type | Key Findings |

| N-Benzyloctadeca-9Z,12Z-dienamide | 1 - 100 | Concentration-dependent, likely irreversible | Demonstrated the highest FAAH inhibitory activity among the tested macamides. Showed time-dependent inhibition after a pre-incubation period. |

Experimental Protocols

FAAH Inhibitor Screening Assay

The following is a detailed methodology for a typical FAAH inhibitor screening assay, as described in the study of macamides.[6]

Objective: To determine the concentration-dependent inhibition of FAAH by test compounds.

Materials:

-

Human recombinant FAAH

-

FAAH substrate (e.g., arachidonoyl-p-nitroanilide)

-

Test compounds (e.g., N-benzyloctadeca-9Z,12Z-dienamide)

-

Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the test compound stock solution to obtain a range of desired concentrations.

-

In a 96-well microplate, add the assay buffer.

-

Add the test compound dilutions to the appropriate wells. Include a vehicle control (solvent only) and a positive control (a known FAAH inhibitor).

-

Add the human recombinant FAAH enzyme to all wells except for the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow for time-dependent inhibition to occur.

-

Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

-

Monitor the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of increase in absorbance is proportional to the FAAH activity.

-

Calculate the percentage of FAAH inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Signaling Pathways and Visualizations

The inhibition of FAAH by this compound initiates a cascade of downstream signaling events, primarily through the potentiation of anandamide signaling.

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathway for this compound via FAAH inhibition.

Experimental Workflow for FAAH Inhibition Assay

References

- 1. This compound | Others 12 | 3072-13-7 | Invivochem [invivochem.com]

- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual Modulation of Endocannabinoid Transport and Fatty Acid Amide Hydrolase Protects against Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual modulation of endocannabinoid transport and fatty acid amide hydrolase protects against excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

physical and chemical properties of Octadeca-9,12-dienamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadeca-9,12-dienamide, also known as linoleamide, is an endogenous fatty acid amide that is gaining significant attention within the scientific community. As a structural analog of the endocannabinoid anandamide (B1667382), it is a key player in the endocannabinoid system, exhibiting a range of biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its role in biological signaling pathways, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and lipidomics.

Physical and Chemical Properties

This compound is a long-chain fatty acid amide. Its properties can vary slightly depending on the stereochemistry of the double bonds at the 9th and 12th positions. The most common isomer is the (9Z,12Z)-octadeca-9,12-dienamide.

| Property | Value | Reference |

| IUPAC Name | (9Z,12Z)-octadeca-9,12-dienamide | [1] |

| Synonyms | Linoleamide, Linoleic acid amide | [1] |

| Molecular Formula | C₁₈H₃₃NO | [1] |

| Molecular Weight | 279.46 g/mol | [2] |

| CAS Number | 3999-01-7 ((9Z,12Z) isomer) | [1] |

| Appearance | White to beige powder | [3] |

| Melting Point | Not precisely defined, solid at room temperature | |

| Solubility | DMSO: 2 mg/mL (clear) | [3] |

| Storage Temperature | -20°C | [3] |

Chemical Structure and Spectroscopic Data

The chemical structure of (9Z,12Z)-octadeca-9,12-dienamide consists of an 18-carbon chain with two cis double bonds and a terminal amide group.

Predicted ¹H NMR Spectrum (1D, 700 MHz, H₂O)

-

Olefinic protons (-CH=CH-): ~5.3-5.4 ppm (multiplet)

-

Allylic protons (=CH-CH₂-CH=): ~2.7-2.8 ppm (triplet)

-

Protons alpha to amide (-CH₂-CONH₂): ~2.2 ppm (triplet)

-

Methylene chain protons (-CH₂-): ~1.2-1.6 ppm (multiplet)

-

Terminal methyl protons (-CH₃): ~0.9 ppm (triplet)

Expected ¹³C NMR Chemical Shifts

Based on data for similar long-chain unsaturated amides, the following approximate chemical shifts are expected:

-

Carbonyl carbon (-C=O): ~175 ppm

-

Olefinic carbons (-CH=CH-): ~128-131 ppm

-

Methylene carbons (-CH₂-): ~22-35 ppm

-

Terminal methyl carbon (-CH₃): ~14 ppm

Mass Spectrometry Fragmentation

In mass spectrometry, this compound is expected to fragment via pathways common to long-chain fatty amides. This includes the neutral loss of the amide group and cleavage at the double bonds. The molecular ion peak [M+H]⁺ would be observed at m/z 280.27.

Infrared (IR) Spectroscopy [4][5]

The IR spectrum of this compound would exhibit characteristic absorption bands:

-

N-H stretching (amide): ~3350 cm⁻¹ and ~3180 cm⁻¹ (two bands for primary amide)

-

C-H stretching (alkane): ~2920 cm⁻¹ and ~2850 cm⁻¹

-

C=O stretching (amide I band): ~1640 cm⁻¹

-

N-H bending (amide II band): ~1600 cm⁻¹

-

C=C stretching (alkene): ~1650 cm⁻¹ (often weak)

Biological Activity and Signaling Pathways

This compound is an endogenous lipid that acts as a signaling molecule within the endocannabinoid system. Its biological effects are primarily mediated through the modulation of this system.

The Endocannabinoid System

The endocannabinoid system is a complex cell-signaling system that plays a crucial role in regulating a wide range of physiological processes, including mood, appetite, pain sensation, and memory. The key components of this system are:

-

Endocannabinoids: Endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. The most well-known are anandamide (N-arachidonoylethanolamine) and 2-arachidonoylglycerol (B1664049) (2-AG).

-

Cannabinoid Receptors: G protein-coupled receptors that are activated by endocannabinoids. The two primary receptors are CB1 (predominantly found in the central nervous system) and CB2 (mainly expressed in the immune system).

-

Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme that degrades anandamide and other fatty acid amides.

Mechanism of Action of this compound

As a structural analog of anandamide, this compound is believed to exert its biological effects through two primary mechanisms:

-

Direct Receptor Binding: It may act as a ligand for cannabinoid receptors (CB1 and CB2), although its binding affinity is generally considered to be lower than that of anandamide.

-

FAAH Inhibition: There is growing evidence that unsaturated fatty acid amides, including this compound, can act as inhibitors of the FAAH enzyme.[1][6] By inhibiting FAAH, this compound can increase the synaptic levels of anandamide, thereby potentiating endocannabinoid signaling.

The following diagram illustrates the proposed signaling pathway:

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and biological evaluation of this compound.

Synthesis of (9Z,12Z)-Octadeca-9,12-dienamide

A common method for the synthesis of primary amides from fatty acids involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with ammonia.

Workflow Diagram:

Detailed Protocol:

-

Formation of Acyl Chloride:

-

To a solution of (9Z,12Z)-linoleic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or hexane) under an inert atmosphere (e.g., argon or nitrogen), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0°C.

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude linoleoyl chloride.[7]

-

-

Amidation:

-

Dissolve the crude linoleoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Slowly add this solution to a stirred, cooled (0°C) solution of excess concentrated aqueous ammonia.

-

Stir the reaction mixture vigorously for 1-2 hours at 0°C, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purification

The crude product can be purified by recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude amide in a minimal amount of a hot solvent (e.g., hexane (B92381) or ethanol) and allow it to cool slowly. The purified product will crystallize out of the solution.

-

Column Chromatography: Use silica (B1680970) gel as the stationary phase and a solvent system such as hexane:ethyl acetate as the mobile phase.

FAAH Inhibition Assay

A common method to assess FAAH inhibitory activity is a fluorometric assay using a substrate that releases a fluorescent product upon hydrolysis by FAAH.[8]

Workflow Diagram:

Detailed Protocol:

-

Reagents:

-

Recombinant human FAAH enzyme.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

-

This compound stock solution (in DMSO).

-

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin).

-

-

Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add various concentrations of this compound (or vehicle control, DMSO).

-

Add the FAAH enzyme solution and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.

-

CB1 Receptor Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.[9][10]

Detailed Protocol:

-

Reagents:

-

Membrane preparations from cells expressing the human CB1 receptor.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA).

-

Radioligand (e.g., [³H]CP-55,940).

-

Non-specific binding control (a high concentration of a known CB1 ligand, e.g., WIN 55,212-2).

-

Test compound (this compound).

-

-

Procedure:

-

In test tubes, combine the membrane preparation, binding buffer, and various concentrations of this compound.

-

Add the radioligand at a concentration near its Kd.

-

For non-specific binding tubes, add the non-specific binding control.

-

Incubate the mixture at 30°C for a defined period (e.g., 90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the Ki value for this compound.

-

Conclusion

This compound is a multifaceted endogenous lipid with significant potential for modulating the endocannabinoid system. Its ability to inhibit FAAH presents a compelling avenue for therapeutic intervention in a variety of disorders where the endocannabinoid system is implicated. This technical guide provides a foundational understanding of its properties and the experimental approaches required for its further investigation. As research in this area continues, a more detailed picture of the pharmacological and therapeutic potential of this compound will undoubtedly emerge.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C18H33NO | CID 5353723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spectral monitoring of photoirradiated skin lipids: MS and IR approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 9,12-Octadecadienoyl chloride, (9Z,12Z)- | C18H31ClO | CID 5365578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biosynthesis of Octadeca-9,12-dienamide (Linoleamide) in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadeca-9,12-dienamide (B1235700), commonly known as linoleamide (B162930), is an endogenous primary fatty acid amide (PFAM) that belongs to the growing class of lipid signaling molecules. While its precise physiological roles are still under investigation, its structural similarity to other bioactive lipids, such as the endocannabinoid anandamide (B1667382) and the sleep-inducing lipid oleamide (B13806), has garnered significant interest. The biosynthesis of linoleamide in mammals is not fully elucidated but is thought to occur via pathways analogous to those proposed for other PFAMs. This technical guide provides a comprehensive overview of the current understanding of linoleamide biosynthesis, focusing on the two primary proposed pathways. It includes a summary of available quantitative data, detailed experimental protocols for studying its formation, and visualizations of the key pathways and workflows.

Introduction to Linoleamide and Primary Fatty Acid Amides

Linoleamide is the amide derivative of the essential omega-6 fatty acid, linoleic acid. It is part of a larger family of endogenous lipids known as primary fatty acid amides (PFAMs), which are characterized by a fatty acyl chain linked to an unsubstituted amide group. While the N-acylethanolamines (NAEs) like anandamide have been extensively studied, the biosynthetic pathways of PFAMs are less defined. Research into oleamide, another prominent PFAM, has provided the foundational knowledge for understanding linoleamide synthesis. Two principal pathways are currently hypothesized for the biosynthesis of linoleamide in mammalian systems.

Proposed Biosynthetic Pathways of Linoleamide

Current evidence points to two main enzymatic routes for the biosynthesis of linoleamide from its precursor, linoleic acid.

Pathway 1: Peptidylglycine α-Amidating Monooxygenase (PAM)-Mediated Pathway

This pathway involves the initial formation of N-linoleoylglycine, which is subsequently converted to linoleamide by the action of Peptidylglycine α-amidating monooxygenase (PAM).

-

Step 1: Activation of Linoleic Acid. Linoleic acid is first activated to its coenzyme A thioester, linoleoyl-CoA, by an acyl-CoA synthetase.

-

Step 2: Formation of N-Linoleoylglycine. Linoleoyl-CoA is then conjugated with glycine (B1666218) to form N-linoleoylglycine. The specific enzyme responsible for this step in the context of long-chain fatty acids is not definitively identified but may involve a glycine N-acyltransferase (GLYAT)-like enzyme.

-

Step 3: Conversion to Linoleamide by PAM. The bifunctional enzyme PAM catalyzes the final step. PAM contains two catalytic domains: peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL). PHM hydroxylates the α-carbon of the glycine residue of N-linoleoylglycine, which is then cleaved by PAL to yield linoleamide and glyoxylate.[1][2] Studies on oleamide have shown that inhibition of PAM in cell culture leads to a decrease in oleamide production and an accumulation of N-oleoylglycine, providing strong evidence for this pathway's in vivo relevance.[3][4][5]

Figure 1. Proposed PAM-mediated biosynthetic pathway of linoleamide.

Pathway 2: Cytochrome c-Mediated Pathway

This proposed pathway suggests a more direct conversion of linoleoyl-CoA to linoleamide.

-

Direct Amidation. In this pathway, cytochrome c is proposed to catalyze the direct amidation of linoleoyl-CoA using ammonia (B1221849) as the nitrogen source, in the presence of an oxidizing agent like hydrogen peroxide.[6][7] This reaction is thought to be particularly relevant under conditions of cellular stress, such as apoptosis, where cytochrome c is released from the mitochondria.[8] Recent studies have also highlighted the peroxygenase activity of cytochrome c in the presence of oleoyl-CoA.[9]

Figure 2. Proposed cytochrome c-mediated biosynthetic pathway of linoleamide.

Quantitative Data

Quantitative data on the biosynthesis of linoleamide specifically is limited. However, data from studies on oleamide and other fatty acid amides provide valuable insights.

| Parameter | Value | Enzyme/System | Substrate | Source |

| Endogenous Levels | ||||

| Oleamide in rat plasma | 9.9 ng/mL | - | - | [1] |

| Oleamide in rat cerebrospinal fluid | 44 ng/mL | - | - | [1][10] |

| Oleamide in N18TG2 cells | 55 ± 10 to 530 ± 300 pmoles/10⁷ cells | - | - | [3] |

| Enzyme Kinetics | ||||

| PAM Km | 25 ± 5 µM | Anglerfish Islet PAM | TNP-D-Tyr-Val-Gly | [11] |

| PAM Km | 3.4 ± 1 mM | Anglerfish Islet PAM | 4-nitrohippuric acid | [11] |

| PAM KI | 0.06 mM | Anglerfish Islet PAM | 4-methoxybenzoxyacetic acid | [11] |

| PAM KI | 45 µM | PAM | Ac-L-Phe-OCH₂CO₂H | [12] |

| PAM KI | >700-fold higher | PAM | Ac-D-Phe-Gly | [12] |

Note: Kinetic data for PAM with N-acylglycine substrates are not extensively reported. However, it has been observed that the catalytic efficiency of PAM increases with the chain length of the N-acylglycine substrate.[13]

Experimental Protocols

The study of linoleamide biosynthesis involves a combination of cell culture, enzymatic assays, and analytical chemistry techniques.

Cell Culture Model for Linoleamide Biosynthesis

Mouse neuroblastoma N18TG2 cells are a well-established model for studying the biosynthesis of primary fatty acid amides, including oleamide and, by extension, linoleamide.[4][5][14][15][16]

-

Cell Line: Mouse neuroblastoma N18TG2 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL).

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Studying Biosynthesis:

-

Plate N18TG2 cells in culture dishes and allow them to adhere and grow to a desired confluency (e.g., 80%).

-

Replace the culture medium with fresh medium containing the precursor, linoleic acid (typically complexed to bovine serum albumin, BSA, for solubility and delivery). Radiolabeled precursors (e.g., [¹⁴C]-linoleic acid) can be used for tracing experiments.

-

To investigate specific pathways, incubate cells with inhibitors. For the PAM pathway, a PAM inhibitor can be added.

-

After the desired incubation period (e.g., 24 hours), harvest the cells and the culture medium separately.

-

Extract lipids from both the cells and the medium for subsequent analysis.

-

Lipid Extraction from Cells and Media

A standard method for extracting lipids is a modified Bligh-Dyer or Folch extraction.

-

Cell Harvesting: Scrape cells from the culture dish in the presence of a phosphate-buffered saline (PBS) and centrifuge to pellet the cells.

-

Lysis and Extraction: Resuspend the cell pellet in a monophasic solvent system, typically a mixture of chloroform (B151607):methanol (B129727):water (or PBS). A common starting ratio is 1:2:0.8 (v/v/v).

-

Phase Separation: Add additional chloroform and water to induce phase separation. The final ratio is typically 2:2:1.8 (v/v/v) of chloroform:methanol:water.

-

Collection: The lower organic phase, containing the lipids, is carefully collected.

-

Drying and Reconstitution: The solvent from the organic phase is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for analysis (e.g., methanol or acetonitrile).

In Vitro Enzyme Assays

This assay measures the activity of PAM using a synthetic fluorogenic substrate.

-

Reagents:

-

Purified PAM enzyme.

-

Assay buffer (e.g., 100 mM MES, pH 6.0).

-

Cofactors: Ascorbic acid, Copper (CuSO₄).

-

Catalase (to remove H₂O₂ produced during the reaction).

-

A fluorogenic PAM substrate (e.g., a dansylated peptide with a C-terminal glycine).

-

-

Procedure:

-

In a microplate, combine the assay buffer, cofactors, catalase, and PAM enzyme.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate at 37°C for a specified time.

-

Stop the reaction (e.g., by adding EDTA).

-

Measure the fluorescence of the amidated product at the appropriate excitation and emission wavelengths. The product will have different fluorescent properties than the substrate.[17][18]

-

This assay measures the in vitro synthesis of linoleamide from linoleoyl-CoA.[7][8]

-

Reagents:

-

Cytochrome c (from a suitable source, e.g., bovine heart).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Linoleoyl-CoA (radiolabeled or unlabeled).

-

Ammonia source (e.g., NH₄Cl).

-

Hydrogen peroxide (H₂O₂).

-

-

Procedure:

-

Combine the assay buffer, cytochrome c, linoleoyl-CoA, and ammonia in a reaction tube.

-

Initiate the reaction by adding H₂O₂.

-

Incubate at 37°C for a specified time.

-

Stop the reaction (e.g., by acidification with HCl).

-

Extract the lipids using an organic solvent (e.g., ethyl acetate).

-

Analyze the extract for the presence of linoleamide using techniques like thin-layer chromatography (TLC) (for radiolabeled substrates) or mass spectrometry.

-

Quantification of Linoleamide by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the sensitive and specific quantification of linoleamide in biological samples.

-

Chromatographic Separation: Use a reverse-phase C18 column to separate linoleamide from other lipids in the extract. A gradient elution with solvents like acetonitrile (B52724) and water (often with a modifier like formic acid) is typically employed.

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Employ tandem mass spectrometry (MS/MS) for high selectivity and sensitivity. This is often done in multiple reaction monitoring (MRM) mode.

-

The precursor ion for linoleamide ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

-

-

Quantification:

-

Use a stable isotope-labeled internal standard (e.g., d₄-linoleamide) added to the sample before extraction to correct for matrix effects and variations in extraction efficiency and instrument response.

-

Generate a calibration curve using known concentrations of a linoleamide standard.

-

Figure 3. General experimental workflow for studying linoleamide biosynthesis in cell culture.

Conclusion

The biosynthesis of this compound in mammals is an emerging area of research with significant implications for understanding lipid signaling. While the complete picture is yet to be unveiled, the proposed PAM-mediated and cytochrome c-mediated pathways provide a solid framework for future investigations. The experimental protocols and analytical methods outlined in this guide offer the necessary tools for researchers to delve deeper into the mechanisms of linoleamide formation, its regulation, and its physiological functions. Further research, particularly in obtaining specific kinetic data for the enzymes involved and in vivo validation of these pathways, will be crucial for advancing our knowledge in this field and for the potential development of novel therapeutics targeting this class of bioactive lipids.

References

- 1. Peptidylglycine alpha-amidating monooxygenase - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oleic acid derived metabolites in mouse neuroblastoma N18TG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro synthesis of oleoylglycine by cytochrome c points to a novel pathway for the production of lipid signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Oleoyl coenzyme A triggers peroxygenase activity in cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oleamide: natural occurrence, biologic actions and biosynthesis_Chemicalbook [chemicalbook.com]

- 11. Kinetic analyses of peptidylglycine alpha-amidating monooxygenase from pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reaction versus subsite stereospecificity of peptidylglycine alpha-monooxygenase and peptidylamidoglycolate lyase, the two enzymes involved in peptide amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. "Mechanistic Studies of Peptidylglycine Alpha-Amidating Monooxygenase (" by Neil R. McIntyre [digitalcommons.usf.edu]

- 14. Induction of Peptidylglycine α-Amidating Monooxygenase in N18TG2 Cells: A Model for Studying Oleamide Biosynthesis [ouci.dntb.gov.ua]

- 15. Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells1[S] | Semantic Scholar [semanticscholar.org]

- 17. nrel.colostate.edu [nrel.colostate.edu]

- 18. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

discovery and isolation of Octadeca-9,12-dienamide

An In-Depth Technical Guide to the Discovery and Isolation of Octadeca-9,12-dienamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, more commonly known as linoleamide (B162930), is an endogenous fatty acid amide that has garnered significant interest in the scientific community. As a primary fatty acid amide (PFAM), it belongs to a class of lipid signaling molecules with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of this compound, with a focus on the experimental methodologies and signaling pathways associated with this compound.

Discovery and Initial Identification

The discovery of this compound is rooted in the broader investigation of endogenous fatty acid amides. A pivotal moment in this field was the first identification of a family of long-chain fatty acid carboxamides in human plasma in 1989 by Arafat et al.[1]. This study utilized gas chromatography-mass spectrometry (GC-MS) to identify five fatty acid amides, including the saturated palmitamide and four unsaturated amides, one of which was linoleamide (this compound). The structures of these endogenous amides were confirmed by comparing their chromatographic and mass spectrometric characteristics with those of synthetically prepared standards[1]. This discovery opened the door to understanding the physiological roles of these molecules.

While first identified in mammals, this compound has also been isolated from various natural sources, including endophytic actinomycetes. A notable study by Tanvir et al. in 2016 reported the isolation of 9,12-octadecadienamide from rare actinomycetes, Nocardia caishijiensis and Pseudonocardia carboxydivorans, which were found as endophytes in plants[[“]][3][4][5]. This research highlighted the potential of microorganisms as a source of bioactive lipids and demonstrated the cytotoxic and antioxidant activities of the extracts containing these amides.

Quantitative Data Presentation

The concentration of this compound in biological samples is typically low, necessitating sensitive analytical techniques for quantification. The following tables summarize representative quantitative data from various studies.

Table 1: Quantitative Analysis of Linoleamide in Edible Vegetable Oils

| Oil Type | Linoleamide Concentration (µg/mL) |

| Sesame Oil | Highest Concentration |

| Peanut Oil | 34.96 ± 3.87 |

| Soybean Oil | 16.75 ± 1.27 |

| Blended Oil | 13.33 ± 0.77 |

Source: Adapted from a study on the qualitative and quantitative analysis of six fatty acid amides in edible vegetable oils. The study highlights that linoleamide, along with other fatty acid amides, is present in various edible oils, with sesame oil showing the highest content[6].

Table 2: Analytical Method Performance for Linoleamide Quantification

| Parameter | Value |

| Limit of Detection (LOD) | 0.001–0.01 µg/mL |

| Limit of Quantification (LOQ) | 0.005–0.02 µg/mL |

| Recovery | 86.2–96.0% |

| Intra-day Precision (RSD) | 3.5–7.7% |

| Inter-day Precision (RSD) | 6.2–11.3% |

Source: This data represents the performance of a liquid chromatography-mass spectrometry (LC-MS) method developed for the quantification of fatty acid amides in vegetable oils[6].

Experimental Protocols

Isolation of this compound from Endophytic Actinomycetes

This protocol is a generalized procedure based on the methodologies for isolating secondary metabolites from actinomycetes, inspired by the work of Tanvir et al. (2016).

I. Fermentation:

-

Inoculate a pure culture of Nocardia caishijiensis or Pseudonocardia carboxydivorans into a suitable liquid fermentation medium (e.g., nutrient broth).

-

Incubate the culture on a rotary shaker at a controlled temperature (e.g., 28-30°C) for a period of 7-14 days to allow for the production of secondary metabolites.

II. Extraction:

-

Separate the mycelial biomass from the fermentation broth by centrifugation.

-

Extract the mycelial biomass and the supernatant separately using a suitable organic solvent such as ethyl acetate. This is typically done by liquid-liquid extraction.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

III. Chromatographic Purification:

-

Subject the crude extract to column chromatography using a stationary phase like silica (B1680970) gel.

-

Elute the column with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate the components of the extract.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Pool fractions containing the compound of interest based on TLC analysis.

-

Perform further purification using preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

IV. Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).

References

- 1. Identification of fatty acid amides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. Diversity and Applications of Endophytic Actinobacteria of Plants in Special and Other Ecological Niches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Soil Bacterial Communities and Diversity in Alpine Grasslands on the Tibetan Plateau Based on 16S rRNA Gene Sequencing [frontiersin.org]

- 6. frontiersin.org [frontiersin.org]

structural elucidation of Octadeca-9,12-dienamide isomers

An In-depth Technical Guide to the Structural Elucidation of Octadeca-9,12-dienamide Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used for the . This document details the key analytical techniques, experimental protocols, and relevant biological pathways associated with these compounds.

Introduction

This compound, also known as linoleamide, is the amide derivative of linoleic acid, an 18-carbon polyunsaturated fatty acid with two double bonds. The geometry of these double bonds gives rise to four primary geometric isomers: (9Z,12Z), (9E,12E), (9Z,12E), and (9E,12Z). These isomers exhibit distinct physical and chemical properties, which can influence their biological activity. As endogenous signaling molecules, they are involved in various physiological processes, including the endocannabinoid system. Their structural characterization is therefore crucial for understanding their function and for the development of potential therapeutics.

Structural Isomers of this compound

The four geometric isomers of this compound are depicted below:

-

(9Z,12Z)-Octadeca-9,12-dienamide: Both double bonds are in the cis configuration.

-

(9E,12E)-Octadeca-9,12-dienamide: Both double bonds are in the trans configuration.

-

(9Z,12E)-Octadeca-9,12-dienamide: The double bond at the 9th position is cis, and the one at the 12th position is trans.

-

(9E,12Z)-Octadeca-9,12-dienamide: The double bond at the 9th position is trans, and the one at the 12th position is cis.

Analytical Techniques for Structural Elucidation

The primary techniques for the separation and structural identification of this compound isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For fatty acid amides, derivatization is sometimes employed to increase volatility and improve peak shape, with trimethylsilylation being a common method.[1] The separation of geometric isomers can be achieved using specific capillary columns.[2]

Data Presentation: GC-MS Data

Table 1: Predicted GC Retention Times and Key Mass Spectral Fragments for this compound Isomers.

| Isomer | Predicted Relative Retention Time | Key Mass Spectral Fragments (m/z) (Predicted) |

| (9Z,12Z) | 1.00 | 279 [M]+, 222, 180, 97, 67, 55 |

| (9E,12Z) | > 1.00 | 279 [M]+, similar fragmentation to (9Z,12Z) with potential intensity differences |

| (9Z,12E) | > 1.00 | 279 [M]+, similar fragmentation to (9Z,12Z) with potential intensity differences |

| (9E,12E) | > 1.00 (longest retention) | 279 [M]+, similar fragmentation to (9Z,12Z) with potential intensity differences |

Note: Generally, trans isomers have longer retention times than cis isomers on polar capillary columns due to their more linear shape.[3] The mass spectra of the isomers are expected to be very similar, with subtle differences in the relative intensities of fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are crucial for identifying the specific geometry of the double bonds in this compound isomers.

Data Presentation: NMR Data

The following table presents the ¹H and ¹³C NMR chemical shifts for (9Z,12Z)-octadecadienoic acid, which are expected to be very similar to those of (9Z,12Z)-Octadeca-9,12-dienamide, particularly for the acyl chain.

Table 2: ¹H and ¹³C NMR Chemical Shifts for (9Z,12Z)-Octadecadienoic Acid in CDCl₃.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 (C=O) | - | 179.8 |

| 2 (α-CH₂) | 2.35 (t) | 34.1 |

| 3 (β-CH₂) | 1.63 (quint) | 24.7 |

| 4-7, 15-17 ((CH₂)n) | 1.25-1.40 (m) | 29.1-29.7 |

| 8, 14 (Allylic CH₂) | 2.05 (q) | 27.2 |

| 9, 13 (Olefinic CH) | 5.35 (m) | 128.0 |

| 10, 12 (Olefinic CH) | 5.35 (m) | 130.2 |

| 11 (Bis-allylic CH₂) | 2.77 (t) | 25.6 |

| 18 (CH₃) | 0.89 (t) | 14.1 |

Data adapted from publicly available spectral databases for linoleic acid.

Expected Differences in NMR Spectra for Isomers:

-

Olefinic Protons (¹H NMR): The chemical shifts and coupling constants of the protons on the double bonds are highly sensitive to the cis/trans geometry. Trans protons typically resonate slightly downfield (higher ppm) compared to cis protons and exhibit larger coupling constants (J ≈ 15 Hz for trans vs. J ≈ 10 Hz for cis).

-

Allylic and Bis-allylic Protons (¹H NMR): The chemical shifts of these protons will also be influenced by the geometry of the adjacent double bonds.

-

Olefinic Carbons (¹³C NMR): The chemical shifts of the carbons in the double bonds are also diagnostic of the isomer geometry.

Experimental Protocols

GC-MS Analysis Protocol

-

Sample Preparation (Derivatization):

-

To approximately 1 mg of the fatty acid amide sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

-

Heat the mixture at 60 °C for 30 minutes.

-

After cooling, the sample is ready for injection.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: BPX70 (70% cyanopropyl polysilphenylene-siloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness (for isomer separation).[2]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL with a split ratio of 20:1.

-

Oven Temperature Program:

-

Initial temperature: 120 °C, hold for 1 min.

-

Ramp to 240 °C at 3 °C/min.

-

Hold at 240 °C for 15 min.

-

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound isomer in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: Bruker Avance III 500 MHz or equivalent.

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 3.0 s

-

Spectral Width: 12 ppm

-

-

¹³C NMR Acquisition:

-

Spectrometer: Bruker Avance III 500 MHz or equivalent.

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

Signaling Pathways

This compound isomers, as fatty acid amides, are known to interact with the endocannabinoid system. A key enzyme in this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of endocannabinoids like anandamide. By potentially acting as substrates or inhibitors of FAAH, or by interacting with cannabinoid receptors (CB1 and CB2), these amides can modulate various signaling cascades.

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway upon activation of cannabinoid receptors CB1 and CB2.

Fatty Acid Amide Hydrolase (FAAH) Metabolic Pathway

This diagram shows the role of FAAH in the degradation of N-acylethanolamines, a class of compounds that includes this compound.

Conclusion

The is a complex task that requires a combination of advanced analytical techniques. GC-MS provides a powerful method for the separation and initial identification of the isomers, while NMR spectroscopy is essential for the definitive determination of their geometric structures. The interaction of these isomers with the endocannabinoid system, particularly with the FAAH enzyme and cannabinoid receptors, highlights their potential as bioactive signaling molecules and as targets for drug development. Further research to obtain detailed spectroscopic data for all isomers is warranted to fully understand their structure-activity relationships.

References

Unveiling the Therapeutic Potential of Octadeca-9,12-dienamide: A Technical Guide to Core Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadeca-9,12-dienamide, an endogenous fatty acid amide also known as Linoleamide, is emerging as a molecule of significant interest within the scientific community. Structurally related to the endocannabinoid anandamide (B1667382), this lipid mediator holds promise for therapeutic intervention across a spectrum of physiological and pathological processes. This technical guide provides an in-depth exploration of the primary potential therapeutic targets of this compound, focusing on the endocannabinoid system and key inflammatory signaling pathways. We present available quantitative data, detailed experimental methodologies for target validation, and visual representations of the core signaling cascades to facilitate further research and drug development efforts in this area.

Introduction

This compound is a naturally occurring lipid molecule derived from linoleic acid. Its similarity to other bioactive N-acylethanolamines suggests its involvement in a range of cellular signaling events. While direct research on this compound is still developing, the activities of closely related compounds provide a strong rationale for investigating its therapeutic potential. This document synthesizes the current understanding of its likely molecular targets and provides a framework for experimental validation.

Potential Therapeutic Targets

The primary therapeutic potential of this compound appears to lie in its ability to modulate the endocannabinoid system and key inflammatory pathways.

Fatty Acid Amide Hydrolase (FAAH)

The most promising therapeutic target for this compound is the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides. Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, thereby potentiating their effects at their respective receptors. This indirect modulation of the endocannabinoid system is an attractive therapeutic strategy, as it may avoid the psychoactive side effects associated with direct cannabinoid receptor agonists.

Cannabinoid Receptors (CB1 and CB2)

As an analog of anandamide, this compound may directly interact with cannabinoid receptors CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found on immune cells and is involved in modulating inflammation and immune responses. The potential for dual agonism or biased agonism at these receptors warrants thorough investigation.

Peroxisome Proliferator-Activated Receptors (PPARs)

N-acylethanolamines are known to activate peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors that regulate gene expression involved in metabolism and inflammation. PPARα, in particular, is a known target for related lipid amides and represents another potential avenue for the therapeutic action of this compound.

Inflammatory Signaling Pathways: NF-κB and MAPK

The endocannabinoid system is intricately linked with inflammatory processes. By modulating endocannabinoid tone through FAAH inhibition, this compound could indirectly influence key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of cytokine production, cellular proliferation, and apoptosis, and their dysregulation is implicated in numerous diseases.

Quantitative Data

Direct quantitative data for this compound's activity on its primary targets is limited. The following table summarizes available data for closely related fatty acid amides to provide a comparative context for future studies.

| Compound | Target | Assay | Result |

| Fatty Acid Amide 1 (from Carapa guianensis) | C6 Glioma Cell Viability (mediated by Cannabinoid Receptors) | MTT Assay | IC50: 70 µg/mL |

| Fatty Acid Amide 2 (from Carapa guianensis) | C6 Glioma Cell Viability (mediated by Cannabinoid Receptors) | MTT Assay | IC50: 30 µg/mL |

| N-benzyloctadeca-9Z,12Z-dienamide | FAAH Inhibition | Fluorescence-based assay | Concentration-dependent inhibition (Specific IC50 not provided) |

Note: The absence of specific IC50 values for this compound highlights a critical gap in the current research landscape.

Experimental Protocols

To facilitate further investigation into the therapeutic targets of this compound, detailed protocols for key experiments are provided below.

FAAH Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against FAAH.

Materials:

-

Human recombinant FAAH enzyme

-

FAAH substrate (e.g., arachidonoyl-7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)

-

Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor (e.g., URB597)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare serial dilutions of this compound and the positive control in assay buffer.

-

In a 96-well plate, add the diluted compounds. Include wells with assay buffer and solvent as negative controls.

-

Add the FAAH enzyme solution to all wells except for the no-enzyme control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the FAAH substrate to all wells.

-

Immediately measure the fluorescence at regular intervals for a set duration (e.g., 30 minutes) at 37°C.

-

Calculate the rate of reaction for each concentration.

-

Determine the percent inhibition relative to the solvent control and plot against the compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

NF-κB Reporter Assay (Luciferase-based)

This protocol outlines a method to assess the effect of this compound on NF-κB activation.

Materials:

-

HEK293 cells (or other suitable cell line) stably or transiently transfected with an NF-κB-driven luciferase reporter construct.

-

Cell culture medium and supplements.

-

This compound.

-

Inducing agent (e.g., Tumor Necrosis Factor-alpha - TNF-α).

-

Luciferase assay reagent.

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

Procedure:

-

Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with the inducing agent (e.g., TNF-α) to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.

-

Incubate for a period sufficient to allow luciferase expression (e.g., 6-24 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

-

Calculate the effect of this compound on NF-κB-dependent luciferase expression.

MAPK Pathway Activation Assay (Western Blot)

This protocol details the assessment of the phosphorylation status of key MAPK proteins (e.g., ERK1/2, p38) in response to this compound.

Materials:

-

A suitable cell line (e.g., RAW 264.7 macrophages).

-

Cell culture reagents.

-

This compound.

-

Stimulating agent (e.g., Lipopolysaccharide - LPS).

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies against phosphorylated and total ERK1/2, p38, and JNK.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Western blotting equipment.

Procedure:

-

Culture cells to a suitable confluency.

-

Treat cells with various concentrations of this compound for a defined period.

-

Stimulate the cells with LPS for a short duration (e.g., 15-30 minutes) to induce MAPK phosphorylation.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the MAPK proteins of interest.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Visualizations

To provide a clear conceptual framework, the core signaling pathways potentially modulated by this compound are illustrated below using Graphviz.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent, primarily through its expected modulation of the endocannabinoid system via FAAH inhibition. This mechanism, along with potential direct interactions with cannabinoid and PPAR receptors, positions it as a candidate for development in therapeutic areas such as pain, inflammation, and neurodegenerative disorders. The immediate research priority is to establish a definitive pharmacological profile for this compound by generating robust quantitative data on its activity at these key targets. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this endogenous lipid mediator. Subsequent in vivo studies will be crucial to validate these in vitro findings and to assess the safety and efficacy of this compound in relevant disease models.

Octadeca-9,12-dienamide: An Endogenous Lipid Metabolite at the Crossroads of Signaling and Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Octadeca-9,12-dienamide, also known as linoleamide (B162930), is an endogenous fatty acid amide derived from the essential fatty acid, linoleic acid. As a member of the growing class of bioactive lipid signaling molecules, it is implicated in a variety of physiological processes, including potential roles in sleep regulation and neuroinflammation. Its structural similarity to anandamide (B1667382), a well-characterized endocannabinoid, has prompted investigation into its interaction with the endocannabinoid system, particularly its metabolism by fatty acid amide hydrolase (FAAH). This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its metabolic pathways, pharmacological targets, and the methodologies employed for its study. While significant strides have been made in elucidating its biochemical properties, this document also highlights the existing knowledge gaps, particularly in the realm of quantitative pharmacology and tissue distribution, to guide future research endeavors.

Introduction

Endogenous lipid metabolites have emerged as critical regulators of cellular and systemic physiology. Among these, the fatty acid amides constitute a significant class of signaling molecules with diverse biological activities. This compound (Linoleamide) is a primary fatty acid amide synthesized from linoleic acid, an omega-6 polyunsaturated fatty acid. Its presence as a human metabolite underscores its potential physiological relevance.[1] The intersection of its metabolic pathways with those of endocannabinoids, particularly its degradation by fatty acid amide hydrolase (FAAH), positions it as a molecule of interest for therapeutic modulation of the endocannabinoid system. This guide aims to consolidate the current knowledge on this compound, presenting its biochemistry, pharmacology, and analytical methodologies in a detailed and structured format for the scientific community.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its study and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₃NO | [1] |

| Molecular Weight | 279.46 g/mol | [1] |

| IUPAC Name | (9Z,12Z)-octadeca-9,12-dienamide | [1] |

| Synonyms | Linoleamide, Linoleic acid amide | |

| CAS Number | 3072-13-7 | [1] |

| Appearance | Solid | |

| Melting Point | Not Reported | |

| Solubility | Poorly soluble in water; Soluble in organic solvents like ethanol, DMSO, and dimethyl formamide. |

Metabolism: Biosynthesis and Degradation

The endogenous levels of this compound are tightly regulated by its synthesis and degradation. While the precise biosynthetic pathway is not fully elucidated, it is understood to be derived from linoleic acid. Its primary route of degradation is through enzymatic hydrolysis by FAAH.

Biosynthesis

The biosynthesis of this compound is believed to follow the general pathway of N-acylethanolamine (NAE) formation. This multi-step process begins with the N-acylation of a phosphatidylethanolamine (B1630911) (PE) to form N-acyl-phosphatidylethanolamine (NAPE), which is then hydrolyzed to yield the corresponding NAE. The specific enzymes directly responsible for the amidation of linoleic acid to form linoleamide are still under investigation, but likely involve N-acyltransferases and phospholipases. Cytochrome P450 enzymes are also known to be involved in the metabolism of linoleic acid, which may contribute to the formation of precursors for linoleamide synthesis.

References

An In-depth Technical Guide on the Interaction of Octadeca-9,12-dienamide with Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the current scientific understanding of the interaction between Octadeca-9,12-dienamide (Linoleamide) and the cannabinoid receptors, CB1 and CB2. A thorough review of existing literature reveals a notable absence of direct quantitative data, such as binding affinities (Ki) and functional activities (EC50/IC50), for this compound at these receptors. In light of this, this document expands its scope to include the well-characterized interactions of structurally analogous endogenous lipids, particularly oleoylethanolamide (OEA), with the endocannabinoid system. This guide details the established signaling pathways of CB1 and CB2 receptors and provides in-depth descriptions of the standard experimental protocols utilized to assess ligand-receptor interactions, including radioligand binding assays, GTPγS binding assays, and cyclic AMP (cAMP) functional assays. By presenting this information, we aim to equip researchers, scientists, and drug development professionals with a foundational understanding of the methodologies required to investigate the potential cannabimimetic activity of this compound and other novel lipid molecules.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a myriad of physiological processes. Central to the ECS are the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors (GPCRs). The discovery of endogenous ligands for these receptors, such as anandamide (B1667382) (N-arachidonoylethanolamine) and 2-arachidonoylglycerol (B1664049) (2-AG), has spurred significant interest in identifying other lipid-based signaling molecules that may interact with the ECS. This compound, also known as linoleamide, is an endogenous fatty acid amide whose interaction with cannabinoid receptors is not well-documented in publicly available scientific literature. This guide addresses this knowledge gap by providing a detailed overview of the established frameworks for characterizing such interactions.

Cannabinoid Receptor Signaling Pathways

The activation of CB1 and CB2 receptors initiates a cascade of intracellular signaling events, primarily through their coupling to Gi/o proteins.[1][2] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, cannabinoid receptor activation modulates various ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[1][4] Another significant pathway involves the activation of the mitogen-activated protein kinase (MAPK) cascade, which plays a role in regulating gene expression and cellular processes like proliferation and differentiation.[2]

Visualizing Cannabinoid Receptor Signaling

The following diagram illustrates the canonical signaling pathways associated with CB1 and CB2 receptor activation.

Quantitative Data on Ligand-Receptor Interactions

A comprehensive search of scientific databases reveals a lack of specific binding and functional data for this compound at cannabinoid receptors. However, studies on structurally similar compounds provide a valuable frame of reference. For instance, oleoylethanolamide (OEA), a monounsaturated fatty acid ethanolamide, is generally considered inactive at CB1 and CB2 receptors.[5][6] Instead, OEA exerts its biological effects through other targets, such as the peroxisome proliferator-activated receptor alpha (PPAR-α).[7] In contrast, anandamide, which contains an arachidonoyl backbone, is a partial agonist at CB1 receptors.[8]

The following table summarizes the known activities of key endogenous and synthetic cannabinoids to provide a benchmark for future studies on novel lipids.

| Compound | Receptor | Assay Type | Value | Unit | Reference |

| Δ⁹-THC | Human CB1 | Binding Affinity (Ki) | 25.1 | nM | [9] |

| Δ⁹-THC | Human CB2 | Binding Affinity (Ki) | 35.2 | nM | [9] |

| CP-55,940 | Human CB1 | Binding Affinity (Kd) | 2.5 | nM | [9] |

| CP-55,940 | Human CB2 | Binding Affinity (Kd) | 0.92 | nM | [9] |

| Anandamide (AEA) | Human CB1 | Binding Affinity (Ki) | 239.2 | nM | [9] |

| Anandamide (AEA) | Human CB2 | Binding Affinity (Ki) | 439.5 | nM | [9] |

| WIN-55,212-2 | Human CB1 | Binding Affinity (Kd) | 16.7 | nM | [9] |

| WIN-55,212-2 | Human CB2 | Binding Affinity (Kd) | 3.7 | nM | [9] |

| JWH-210 | Human CB1 | Binding Affinity (Ki) | 2.6 x 10⁻² | nM | [10] |

| 2-Linoleoylglycerol | Human CB1 | Functional Activity | Partial Agonist | - | [11] |

Detailed Experimental Protocols

To determine the interaction of a novel compound like this compound with cannabinoid receptors, a series of well-established in vitro assays are employed. These assays assess the compound's ability to bind to the receptors and to modulate their function.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a ligand for a receptor.[12] It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest.

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing either human CB1 or CB2 receptors are prepared.

-

Competitive Binding: A fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).[13]

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand via rapid filtration.[14]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest.[15] It provides information on the efficacy of a ligand (i.e., whether it is an agonist, antagonist, or inverse agonist).

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing CB1 or CB2 are used.

-

Incubation: The membranes are incubated with varying concentrations of the test compound in the presence of GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the α-subunit of the G protein.

-

Separation and Quantification: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G proteins is measured, typically by scintillation counting after filtration.[15]

-

Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. The potency (EC50) and efficacy (Emax) of the compound can be determined from the dose-response curve.

Cyclic AMP (cAMP) Functional Assay

This assay measures the functional consequence of G protein activation, specifically the inhibition of adenylyl cyclase.[5]

Objective: To confirm the functional activity of this compound by measuring its effect on cAMP production.

Methodology:

-

Cell Culture: Whole cells expressing the cannabinoid receptor of interest are used.

-

Adenylyl Cyclase Stimulation: The cells are treated with a stimulant of adenylyl cyclase, such as forskolin, to induce cAMP production.

-

Compound Treatment: The cells are then treated with varying concentrations of the test compound.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of available methods, such as enzyme-linked immunosorbent assay (ELISA) or bioluminescence-based assays.[6]

-

Data Analysis: A decrease in forskolin-stimulated cAMP levels indicates that the test compound is an agonist or inverse agonist. The IC50 value can be determined from the dose-response curve.

Conclusion and Future Directions

While there is currently a significant lack of direct evidence for the interaction of this compound with cannabinoid receptors, the established methodologies outlined in this guide provide a clear path forward for its characterization. The structural similarity of this compound to other known bioactive lipids suggests that it may indeed have a role in the broader endocannabinoid system, potentially through direct receptor interaction, modulation of endocannabinoid metabolism, or interaction with other related receptors.

Future research should focus on systematically applying the described experimental protocols to determine the binding affinity and functional activity of this compound at CB1 and CB2 receptors. Such studies will be crucial in elucidating the potential physiological and pharmacological roles of this endogenous lipid and could pave the way for the development of novel therapeutics targeting the endocannabinoid system.

References

- 1. Oleoylethanolamide Supplementation Reduces Inflammation and Oxidative Stress in Obese People: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabinoid receptor 2 as a regulator of inflammation induced oleoylethanolamide in eosinophilic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiological roles of mammalian transmembrane adenylyl cyclase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cannakeys.com [cannakeys.com]

- 5. Cannabinoid receptor-inactive N-acylethanolamines and other fatty acid amides: metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oleoylethanolamide: A novel pharmaceutical agent in the management of obesity-an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review of the direct targets of the cannabinoids cannabidiol, Δ9-tetrahydrocannabinol, N-arachidonoylethanolamine and 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Linoleoylglycerol Is a Partial Agonist of the Human Cannabinoid Type 1 Receptor that Can Suppress 2-Arachidonolyglycerol and Anandamide Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. realmofcaring.org [realmofcaring.org]

- 12. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Brain permeant and impermeant inhibitors of fatty-acid amide hydrolase suppress the development and maintenance of paclitaxel-induced neuropathic pain without producing tolerance or physical dependence in vivo and synergize with paclitaxel to reduce tumor cell line viability in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Octadeca-9,12-dienamide in Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadeca-9,12-dienamide, also known as Linoleamide (B162930), is an endogenous fatty acid amide derived from linoleic acid.[1] As a primary fatty acid amide, it belongs to a class of lipid signaling molecules that have garnered significant interest for their diverse physiological effects, including the induction of sleep.[2] While structurally similar to the more extensively studied oleamide (B13806), linoleamide exhibits its own distinct profile of activity within the central nervous system. This technical guide provides an in-depth exploration of the current understanding of this compound's role in neurotransmission, focusing on its mechanisms of action, interactions with key neurotransmitter systems, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

The primary mechanism through which this compound is thought to exert its influence on neurotransmission is indirectly, via the inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH).[3][4] FAAH is the principal enzyme responsible for the degradation of endocannabinoids, such as anandamide.[3][4] By inhibiting FAAH, linoleamide can elevate the endogenous levels of these neurotransmitters, leading to a potentiation of their effects at cannabinoid receptors and other targets. This "entourage effect" is a key concept in understanding the cannabimimetic properties of various fatty acid amides.

While direct binding to cannabinoid receptors (CB1 and CB2) has been investigated, studies indicate that linoleamide possesses low affinity for both receptor subtypes.[3] This further supports the hypothesis that its primary role in the endocannabinoid system is modulatory rather than direct agonism.

Modulation of Neurotransmitter Systems

This compound's influence extends beyond the endocannabinoid system, with evidence suggesting interactions with several major neurotransmitter systems.

GABAergic System

Linoleamide's structural analog, oleamide, has been shown to potentiate the function of GABAA receptors, the primary inhibitory neurotransmitter receptors in the brain. This potentiation of GABAergic transmission is a likely contributor to the sedative and sleep-inducing properties of these fatty acid amides. While a specific EC50 for linoleamide's effect on GABAA receptors is not yet well-documented, the activity of oleamide provides a strong rationale for investigating a similar mechanism for linoleamide.

Dopaminergic and Serotonergic Systems

The behavioral effects of oleamide, which are often considered analogous to those of linoleamide, have been linked to interactions with the dopaminergic and serotonergic systems.[5] These interactions are complex and may be either direct or indirect consequences of FAAH inhibition and subsequent modulation of endocannabinoid signaling. Further research is required to delineate the precise effects of linoleamide on dopamine (B1211576) and serotonin (B10506) release, reuptake, and receptor binding.

Calcium Signaling